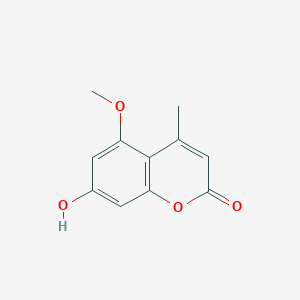

7-Hydroxy-5-methoxy-4-methylcoumarin

概要

説明

7-Hydroxy-5-methoxy-4-methylcoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, perfumes, and as additives in food

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methoxy-4-methylcoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

化学反応の分析

O-Acylation Reactions

The hydroxyl group at position 7 undergoes nucleophilic substitution with acid anhydrides or acyl chlorides to form O-acyl derivatives.

Mechanism :

-

Deprotonation of the hydroxyl group by a base (e.g., NEt₃).

-

Attack by the acylating agent (e.g., acetic anhydride) to form esters .

Example Reaction :

7-Hydroxy-5-methoxy-4-methylcoumarin + Acetic anhydride → 7-Acetoxy-5-methoxy-4-methylcoumarin

Table 2: O-Acylation Reaction Outcomes

| Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride | THF | 150 | 88 | |

| Benzoyl chloride | DCM | 25 | 72 |

Three-Component Reactions

This compound participates in multicomponent reactions with dialkyl acetylenedicarboxylates and aromatic aldehydes, forming complex butenolide derivatives .

Mechanism :

-

Michael addition of the coumarin anion to acetylenedicarboxylate.

-

Subsequent reaction with aldehydes to form stabilized intermediates .

Example Reaction :

this compound + DMAD* + Benzaldehyde → Dialkyl but-2-ene dioate derivative

Table 3: Three-Component Reaction Yields

| Aldehyde | Base | Yield (%) | Source |

|---|---|---|---|

| 4-Nitrobenzaldehyde | NEt₃ | 85 | |

| Benzaldehyde | DABCO | 78 |

*DMAD = Dimethyl acetylenedicarboxylate

Rearrangement and Cyclization

Under high-temperature conditions (>170°C), this compound undergoes Fries-like rearrangements to form fused-ring systems .

Example Pathway :

7-Acetoxy derivative → Thermal rearrangement → Furocoumarin analog

Biological Functionalization

The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes via hydrophobic interactions. Derivatives are synthesized to enhance bioavailability or target specificity.

Key Modifications :

科学的研究の応用

Chemistry: 7-Hydroxy-5-methoxy-4-methylcoumarin is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme activities and metabolic pathways. It serves as a fluorescent probe due to its ability to emit light upon excitation, making it useful in various bioimaging applications .

Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and antioxidant activities. It is being investigated for its role in the treatment of various diseases, such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used as a dye and in the formulation of perfumes and cosmetics due to its pleasant aroma and stability .

作用機序

The mechanism of action of 7-Hydroxy-5-methoxy-4-methylcoumarin involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity. For instance, the hydroxyl group can participate in hydrogen bonding with biological macromolecules, enhancing its binding affinity. The compound can also undergo metabolic transformations mediated by enzymes such as cytochrome P450, leading to the formation of active metabolites that exert biological effects .

類似化合物との比較

- 7-Hydroxy-4-methylcoumarin

- 7-Methoxy-4-methylcoumarin

- 7-Hydroxy-4-methoxy-5-methylcoumarin

Comparison: 7-Hydroxy-5-methoxy-4-methylcoumarin is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to 7-Hydroxy-4-methylcoumarin, the additional methoxy group enhances its solubility and stability. In contrast, 7-Methoxy-4-methylcoumarin lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets .

生物活性

7-Hydroxy-5-methoxy-4-methylcoumarin (often abbreviated as 7H-4M) is a coumarin derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antioxidant properties, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyrone structure. Its molecular formula is , and it features hydroxyl and methoxy substituents that contribute to its biological activity.

1. Antitumor Activity

Research indicates that 7H-4M exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to inhibit the growth of human tumor cells, including prostate cancer and malignant melanoma. The compound's mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC-3) | 15 | Induction of apoptosis |

| Malignant Melanoma | 20 | Inhibition of cell proliferation |

| Non-Small Cell Lung Cancer | 25 | Modulation of MAPK signaling pathways |

2. Melanogenesis Induction

7H-4M has been shown to enhance melanogenesis in B16-F10 melanoma cells. It increases melanin synthesis by upregulating melanogenic proteins such as tyrosinase, TRP-1, and TRP-2 through the activation of the MITF transcription factor. This effect is mediated via several signaling pathways, including Wnt/β-catenin and AKT .

Figure 1: Mechanism of Melanogenesis Induction by 7H-4M

Melanogenesis Pathway (Illustrative purposes only)

3. Antioxidant Properties

The antioxidant capacity of 7H-4M has been evaluated using various in vitro assays. It demonstrates significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

In vivo studies have shown that administration of 7H-4M significantly reduces tumor size in mice models bearing prostate cancer xenografts. The treatment led to a marked decrease in tumor weight compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: Skin Protection

A clinical study assessed the topical application of formulations containing 7H-4M for skin protection against UV-induced damage. Results indicated a reduction in erythema and improved skin elasticity among participants treated with the compound compared to those receiving placebo treatments .

特性

IUPAC Name |

7-hydroxy-5-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-3-10(13)15-9-5-7(12)4-8(14-2)11(6)9/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLATCGOJCUTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227992 | |

| Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-81-8 | |

| Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。